

synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde experimental protocol

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Compound of Interest

Compound Name: 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Cat. No.: B1268340

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Application Note: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

Introduction

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its structure, featuring a benzyloxy protecting group and nitro and aldehyde functionalities on a substituted benzene ring, makes it a versatile building block. This document provides a detailed experimental protocol for the synthesis of **4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde**, intended for researchers, scientists, and professionals in drug development and organic synthesis. The described method follows a nitration reaction of the corresponding benzaldehyde precursor.

Materials and Reagents

- 3-Benzyloxy-4-methoxybenzaldehyde
- Concentrated Nitric Acid (HNO₃)
- 10% Sodium Hydroxide (NaOH) solution
- Ice

- Water (deionized or distilled)
- Filter paper
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Beaker
- Buchner funnel and flask
- pH paper or pH meter
- Drying oven or desiccator

Experimental Protocol

The synthesis of **4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde** is achieved through the nitration of 3-Benzyloxy-4-methoxybenzaldehyde.

1. Reaction Setup:

- Place a round-bottom flask in an ice bath on a magnetic stirrer.
- Add 160 mL of concentrated nitric acid to the flask and begin stirring.
- Cool the nitric acid to a low temperature using the ice bath.

2. Addition of Starting Material:

- Slowly add 40.0 g (0.165 mol) of 3-Benzyloxy-4-methoxybenzaldehyde to the cooled, stirring concentrated nitric acid.^[1] The addition should be done portion-wise to maintain the reaction temperature.

3. Reaction:

- After the addition is complete, allow the reaction to proceed at a temperature between 10 °C and 15 °C for 180 minutes.[1] Monitor the temperature closely to prevent it from exceeding this range.

4. Quenching and Precipitation:

- Once the reaction is complete, pour the reaction mixture into a beaker containing ice water. [1] A yellow precipitate of the crude product should form.[1]

5. Neutralization and Filtration:

- Filter the yellow precipitate using a Buchner funnel.
- Transfer the filter cake to a beaker with water and adjust the pH to 7 using a 10% NaOH solution.[1]
- Filter the neutralized solid again.

6. Washing and Drying:

- Wash the filter cake extensively with a large amount of water until the filtrate is colorless.[1]
- Dry the pale yellow solid product, yielding approximately 45 g.[1]

Data Presentation

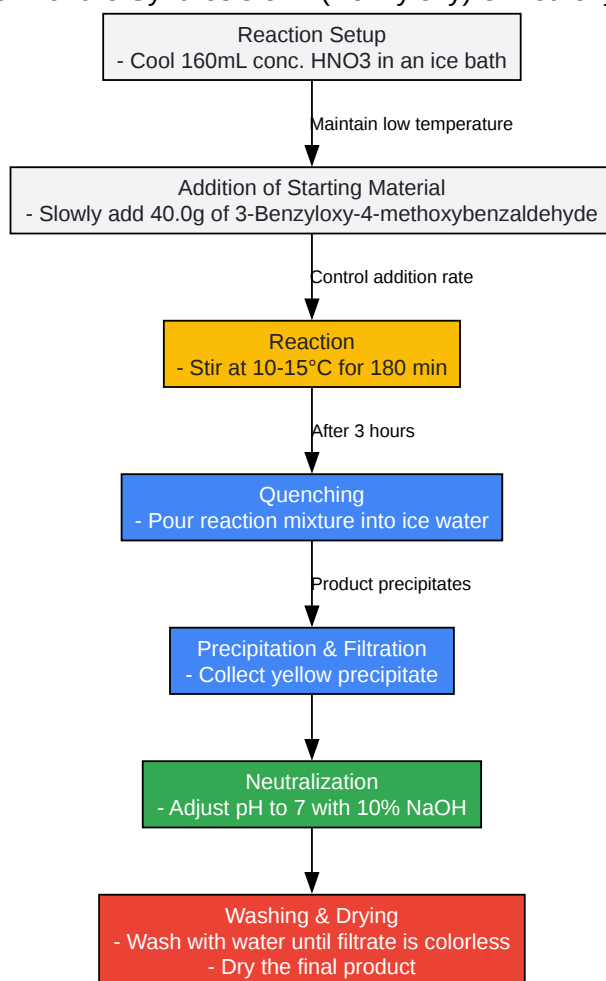
Parameter	Value	Reference
Starting Material	3-Benzyloxy-4-methoxybenzaldehyde	[1]
Amount of Starting Material	40.0 g (0.165 mol)	[1]
Reagent	Concentrated Nitric Acid	[1]
Reagent Volume	160 mL	[1]
Reaction Temperature	10 - 15 °C	[1]
Reaction Time	180 minutes	[1]
Product Appearance	Pale yellow solid	[1]
Product Mass	45 g	[1]
Yield	94.9%	[1]

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
- The reaction may be exothermic; careful control of the temperature is crucial.

Diagrams

Experimental Workflow for the Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

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References

- 1. 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
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